Ethyl 4-amino-2-(diethylamino)thiazole-5-carboxylate
Overview
Description
Ethyl 2-aminothiazole-4-carboxylate is a significant class of organic medicinal compounds utilized as a starting material for the synthesis of diverse range of heterocyclic analogues . It is also known as a mixed-type inhibitor .
Synthesis Analysis
Ethyl 2-aminothiazole-4-carboxylate can be synthesized by reacting ethyl bromopyruvate and thiourea . A new and practical one-pot procedure for the synthesis of several 2-substituted-4-methylthiazole-5-carboxylates from commercially available starting materials is described .
Molecular Structure Analysis
The molecular formula of Ethyl 2-aminothiazole-4-carboxylate is C6H8N2O2S . The InChI Key is XHFUVBWCMLLKOZ-UHFFFAOYSA-N .
Chemical Reactions Analysis
The corrosion inhibition efficiency of ethyl-2-amino-4-methyl-1,3-thiazole-5-carboxylate (EMTC) has been studied to prevent the corrosion of AA6061 alloy in 0.05 M HCl solution .
Physical And Chemical Properties Analysis
Ethyl 2-aminothiazole-4-carboxylate appears as a pale cream to cream to pale yellow powder . Its melting point ranges from 174.0-181.0°C .
Scientific Research Applications
Synthesis and Chemical Transformations
Ethyl 4-amino-2-(diethylamino)thiazole-5-carboxylate and its analogs have been a focus in the synthesis of various chemical compounds. For example, Albreht et al. (2009) detailed the transformations of ethyl 4-[ 1-(dimethylamino)-3-ethoxy-3-oxoprop-1-en-2-yl]-2-[(dimethylamino)methylideneamino]thiazole-5-carboxylate into 5-aryl substituted 2-aminothiazolo[5,4-c]pyridine-7-carboxylates and 5-N-amino substituted thiazolo[5,4-c]pyridine-7-carboxylates (Albreht, Uršič, Svete, & Stanovnik, 2009).
Antitumor and Antimicrobial Activities
Significant research has been conducted on the antitumor and antimicrobial properties of ethyl 4-amino-2-(diethylamino)thiazole-5-carboxylate derivatives. El-Subbagh et al. (1999) synthesized ethyl 2-[3-(diethylamino)-propanamido]-thiazole-4-carboxylate, which showed remarkable antitumor activity against various human tumor cell lines (El-Subbagh, Abadi, & Lehmann, 1999). Additionally, Desai et al. (2019) explored the antimicrobial activities of ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives against various bacterial and fungal strains (Desai, Bhatt, & Joshi, 2019).
Structural and Chemical Studies
The structural properties of ethyl 4-amino-2-(diethylamino)thiazole-5-carboxylate derivatives have been extensively studied. Lynch and Mcclenaghan (2004) investigated the structure of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate and its adducts, providing insights into hydrogen-bonded interactions and molecular assembly (Lynch & Mcclenaghan, 2004).
Applications in Biological Studies
Ethyl 4-amino-2-(diethylamino)thiazole-5-carboxylate and its derivatives have been used in biological research, such as studying their effects as inhibitors. Raviprabha and Bhat (2019) examined the corrosion inhibition efficiency of ethyl-2-amino-4-methyl-1,3-thiazole-5-carboxylate in preventing the corrosion of AA6061 alloy in acidic media, indicating its potential use in materials science (Raviprabha & Bhat, 2019).
Future Directions
properties
IUPAC Name |
ethyl 4-amino-2-(diethylamino)-1,3-thiazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2S/c1-4-13(5-2)10-12-8(11)7(16-10)9(14)15-6-3/h4-6,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKEOTZHJNBVUKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=C(S1)C(=O)OCC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-amino-2-(diethylamino)thiazole-5-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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